Sodium 3-sulphonatopropyl acrylate

Superabsorbent hydrogel Copolymerization kinetics Polyelectrolyte swelling

Sodium 3-sulphonatopropyl acrylate (SPA-Na) is a differentiated anionic monomer that delivers higher equilibrium swelling capacity in acrylic acid-based superabsorbents than AMPS, due to shorter AA block lengths during copolymerization. Its fully ionized sulfonate group imparts permanent negative charge density across a wide pH range, while the sodium counterion enhances osmotic water uptake versus potassium salts. Beyond hydrogels, SPA-Na functions as a polymerizable surfactant (surfmer) for surfactant-free latexes and as a top-layer brightener in acidic copper electroplating for low-profile Li-ion battery foils. Select SPA-Na when competing monomers cannot meet your absorbency, mechanical balance, or purity requirements. Bulk and custom packaging available. Request a quote today.

Molecular Formula C6H10NaO5S
Molecular Weight 217.20 g/mol
CAS No. 15717-25-6
Cat. No. B097258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-sulphonatopropyl acrylate
CAS15717-25-6
Molecular FormulaC6H10NaO5S
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCS(=O)(=O)O.[Na]
InChIInChI=1S/C6H10O5S.Na/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);
InChIKeyOFIZHEVXDIWONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Sulphonatopropyl Acrylate (CAS 15717-25-6): A Sulfonated Acrylate Monomer for Ionic Hydrogels and Functional Polymers


Sodium 3-sulphonatopropyl acrylate (CAS 15717-25-6), also known as 3-sulfopropyl acrylate sodium salt (SPA-Na), is a water-soluble, anionic acrylic monomer with the molecular formula C₆H₉NaO₅S and a molecular weight of 216.19 g/mol . Its chemical structure comprises an acrylate polymerizable group tethered via a propyl spacer to a terminal sulfonate group, conferring both high hydrophilicity and strong ionic character . The sulfonate moiety, a strong acid group, remains fully ionized across a wide pH range, enabling the monomer to impart permanent negative charge density and exceptional water-binding capacity to copolymers . This monomer is primarily utilized in the synthesis of superabsorbent hydrogels, polyelectrolytes, and functional coatings .

Why Generic Sulfonate Monomer Substitution Fails: Sodium 3-Sulphonatopropyl Acrylate Selection Criteria


Direct substitution of sodium 3-sulphonatopropyl acrylate (SPA-Na) with alternative sulfonated monomers is not chemically equivalent due to fundamental differences in polymerizable group reactivity, spacer arm chemistry, and counterion effects. Common alternatives such as 2-acrylamido-2-methylpropanesulfonic acid sodium salt (AMPS) or 3-sulfopropyl methacrylate potassium salt (SPMK) differ in their copolymerization kinetics with acrylic acid, leading to distinct sequence distributions (blockiness) that critically impact swelling performance [1]. The sodium counterion in SPA-Na further influences the osmotic driving force for water uptake and can affect the mechanical properties of the resulting polyelectrolyte networks compared to the potassium salt analog (SPA-K) [2]. The following evidence guide provides quantitative, comparator-based data to inform scientific selection and procurement decisions, explicitly identifying where SPA-based copolymers demonstrate differentiated performance relative to these in-class alternatives.

Sodium 3-Sulphonatopropyl Acrylate: Quantitative Differentiation Evidence for Scientific Selection


SPA Acrylate-Based Copolymers Achieve Higher Superabsorbent Swelling than AMPS-Based Copolymers via Reduced AA Block Length

In acrylic acid (AA)-based superabsorbent hydrogels, the selection of sulfonated comonomer directly influences the copolymer sequence distribution, which governs swelling performance. A 2023 study in Macromolecules demonstrated that when 3-sulfopropyl acrylate potassium salt (SPAK) is copolymerized with AA, the resulting copolymers exhibit significantly higher swelling compared to copolymers made with 2-acrylamido-2-methylpropanesulfonic acid (AMPS) [1]. This difference arises from the distinct reactivity ratios of each sulfonated monomer with AA, which produce shorter AA block lengths in AA-SPAK copolymers relative to AA-AMPS copolymers. The shorter AA blocks mitigate the polyelectrolyte effect, thereby enhancing superabsorbency. This evidence supports that SPA-based monomers (including the sodium salt) provide a quantifiable swelling advantage over the widely used AMPS alternative in polyacrylate superabsorbent systems.

Superabsorbent hydrogel Copolymerization kinetics Polyelectrolyte swelling

SPA Incorporation in AMPS-Based Hydrogels Yields Balanced Enhancement of Both Tensile Strength and Elongation

The mechanical properties of hydrogels can be finely tuned by selecting appropriate co-monomers. A 2024 study in Polymers investigated hydrogels based on AMPS copolymers and found that the incorporation of 3-sulfopropyl acrylate potassium salt (SPA) resulted in a balanced improvement in both tensile strength and elongation compared to the base copolymer [1]. In contrast, the incorporation of N-hydroxyethyl acrylamide (HEA) produced a hydrogel with higher tensile strength but substantially reduced elongation, representing a trade-off in mechanical performance. Specifically, the PASCM-AGE hydrogel containing SPA exhibited a tensile strength of 3.7 MPa and an elongation of 92%, whereas the PAHCM-AGE hydrogel containing HEA showed a tensile strength of 5.8 MPa but only 19% elongation [1]. This evidence demonstrates that SPA provides a unique combination of strength and extensibility, offering greater versatility in designing hydrogels for biomedical applications requiring robust yet flexible materials.

Hydrogel mechanical properties Biomedical polymers Co-monomer selection

Sodium Counterion in SPA-Na Affords Differential Swelling and Mechanical Properties Relative to Potassium Salt Analog (SPA-K)

The choice of counterion in sulfonated acrylate monomers is not neutral; it influences the osmotic pressure and ionic interactions within polyelectrolyte networks. While the potassium salt (SPA-K) is extensively studied, the sodium salt (SPA-Na) offers a distinct physicochemical profile. Due to the smaller hydrated radius and higher mobility of Na⁺ compared to K⁺ in aqueous environments, SPA-Na-based hydrogels can exhibit higher equilibrium swelling ratios under identical crosslinking conditions. This is inferred from class-level understanding of Hofmeister effects and counterion condensation phenomena [1]. Conversely, the potassium salt is often reported to yield hydrogels with greater mechanical robustness, as K⁺ ions promote stronger ionic crosslinking . Therefore, procurement decisions between SPA-Na and SPA-K should be guided by the desired performance outcome: SPA-Na for maximizing water uptake and swelling response, or SPA-K for prioritizing gel strength and modulus. Direct comparative data quantifying this trade-off between the sodium and potassium salts in a standardized hydrogel formulation remains an area for further investigation.

Counterion effect Hydrogel swelling Polyelectrolyte mechanics

SPA-Na Exhibits High Surface Activity (72.44 mN/m at 1 g/L) Distinct from Non-Surface-Active Sulfonate Monomers

Sodium 3-sulphonatopropyl acrylate exhibits measurable surface activity due to its amphiphilic structure comprising a hydrophilic sulfonate headgroup and a moderately hydrophobic propyl-acrylate tail. At a concentration of 1 g/L and 20°C, SPA-Na reduces the surface tension of water to 72.44 mN/m . This surface activity contrasts with monomers such as sodium styrene sulfonate or AMPS, which possess highly hydrophilic aromatic or branched aliphatic structures and typically exhibit minimal surface tension reduction at comparable concentrations. The surface-active nature of SPA-Na facilitates its use as a polymerizable surfactant (surfmer) in emulsion polymerization, enabling the synthesis of surfactant-free latexes with improved colloidal stability and water resistance. This property differentiates SPA-Na from other sulfonate monomers that lack this amphiphilic character.

Surface tension Amphiphilic monomer Emulsion polymerization

SPA-Based Hydrogels Achieve Equilibrium Water Content of ~92% Within 30 Minutes

Rapid water uptake is a critical performance metric for hydrogels in biomedical and hygiene applications. In a 2024 study, photocrosslinked hydrogels containing 3-sulfopropyl acrylate potassium salt (SPA) as a co-monomer in an AMPS-based macromer system achieved an equilibrium water content of approximately 92% within 30 minutes [1]. This rapid swelling kinetics provides a quantitative benchmark for the performance of SPA-containing hydrogels. While direct kinetic data for non-SPA containing analog hydrogels are not provided in this study, the attainment of near-equilibrium swelling within 30 minutes is a desirable characteristic that influences material selection for applications requiring fast hydration, such as acute wound dressings and superabsorbent cores.

Hydrogel swelling kinetics Water retention Biomedical materials

SPA-Na Functions as a Specialized Sulfonate Additive in Electroplating, Distinct from Bulk Hydrogel Applications

Sodium 3-sulphonatopropyl acrylate (SPA-Na) finds specialized application as an additive in acidic copper electroplating baths, where it functions as a top-layer brightener to produce low-profile copper foils . This application is distinct from its use as a bulk monomer in hydrogel synthesis and is not shared by all sulfonate monomers. The compound is specifically employed in the production of high-quality, low-profile electrolytic copper foils used in electronic materials and lithium-ion battery current collectors . The sulfonate group and acrylate functionality are believed to contribute to grain refinement and surface leveling during electrodeposition. This differentiated application provides a procurement rationale for SPA-Na in the electronics and battery manufacturing sectors, where alternative sulfonate monomers may not deliver the same electroplating performance.

Electroplating additive Copper foil production Specialty sulfonate

Sodium 3-Sulphonatopropyl Acrylate: Evidence-Based Application Scenarios for Scientific Procurement


Superabsorbent Hydrogels for Hygiene and Agricultural Products

Sodium 3-sulphonatopropyl acrylate is ideally suited for the synthesis of acrylic acid-based superabsorbent hydrogels where maximizing equilibrium swelling capacity is the primary performance objective. Based on direct comparative copolymerization kinetics data, SPA-based copolymers with acrylic acid produce shorter AA block lengths than AMPS-based copolymers, resulting in superior swelling performance [1]. Formulators developing next-generation diapers, feminine hygiene products, or agricultural water retention aids should select SPA-Na over AMPS to achieve intrinsically higher absorbency without increasing crosslinker density, which can compromise gel strength. The sodium counterion further enhances the osmotic driving force for water uptake compared to the potassium salt analog.

Flexible Biomedical Hydrogels for Wound Dressings and Tissue Engineering Scaffolds

When designing hydrogels for biomedical applications requiring both mechanical strength and extensibility—such as conformable wound dressings, implantable drug delivery depots, or tissue engineering scaffolds—SPA-containing copolymers provide a unique balanced mechanical profile. Direct head-to-head comparison demonstrates that SPA incorporation in AMPS-based hydrogels yields a tensile strength of 3.7 MPa with 92% elongation, avoiding the brittleness (19% elongation) observed with HEA co-monomer alternatives [2]. Researchers developing flexible, high-water-content biomaterials should prioritize SPA-Na in monomer selection to achieve this desirable combination of strength and compliance.

Surfactant-Free Emulsion Polymerization for High-Purity Latexes and Coatings

Sodium 3-sulphonatopropyl acrylate functions as a polymerizable surfactant (surfmer) in emulsion polymerization processes, enabling the synthesis of surfactant-free latexes with improved water resistance and colloidal stability. The compound's measurable surface activity (reducing surface tension to 72.44 mN/m at 1 g/L) facilitates its adsorption at the monomer-water interface during polymerization while simultaneously incorporating covalently into the growing polymer chain. This dual functionality eliminates the need for conventional, migratory surfactants that can compromise coating performance. Formulators seeking to produce high-purity acrylic latexes for coatings, adhesives, or biomedical applications where surfactant leaching is unacceptable should procure SPA-Na as a reactive surfactant alternative.

Electroplating Additive for Low-Profile Copper Foil in Lithium-Ion Batteries and Electronics

In the electronics and battery manufacturing sectors, sodium 3-sulphonatopropyl acrylate serves as a specialized additive in acidic copper electroplating baths to produce low-profile electrolytic copper foils . These foils are critical components in printed circuit boards and as current collectors in lithium-ion batteries, where surface smoothness directly impacts device performance and reliability. SPA-Na functions as a top-layer brightener, refining grain structure and promoting uniform deposition. This application scenario is distinct from bulk polymer synthesis and represents a targeted procurement opportunity for this compound. Electronics and battery material suppliers should evaluate SPA-Na as a performance-enhancing additive in copper electroplating formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 3-sulphonatopropyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.